HMN-176

Description

Properties

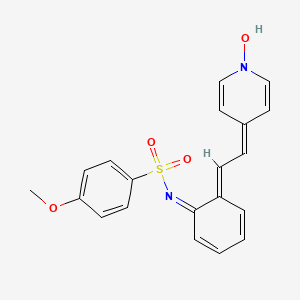

IUPAC Name |

(NZ)-N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3/b17-7+,21-20- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEJOKLXXLVMPR-RPBJWCAZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=CC=C/C2=C\C=C3C=CN(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HMN-176 Mechanism of Action in Ovarian Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMN-176, the active metabolite of the orally bioavailable prodrug HMN-214, has demonstrated significant preclinical antitumor activity in ovarian cancer models. This technical guide provides an in-depth overview of the molecular mechanisms underpinning the efficacy of HMN-176, with a particular focus on its role in overcoming multidrug resistance. This document details the core mechanism of action, summarizes key quantitative data, outlines experimental protocols from pivotal studies, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Overcoming Multidrug Resistance

The primary mechanism of action of HMN-176 in ovarian cancer, particularly in chemoresistant phenotypes, involves the transcriptional repression of the Multidrug Resistance Gene 1 (MDR1). HMN-176 achieves this by inhibiting the binding of the transcription factor Nuclear Factor Y (NF-Y) to its consensus sequence (the Y-box) within the MDR1 promoter.[1][2] This leads to a reduction in the expression of P-glycoprotein (P-gp), the protein product of the MDR1 gene and a key ATP-binding cassette (ABC) transporter responsible for effluxing a wide range of chemotherapeutic agents from cancer cells. By downregulating P-gp, HMN-176 restores the intracellular concentration and cytotoxic efficacy of co-administered chemotherapeutic drugs.[1][2]

Signaling Pathway

The signaling pathway targeted by HMN-176 in the context of MDR1 regulation is a critical component of drug resistance in cancer. The following diagram illustrates the inhibitory effect of HMN-176 on this pathway.

Caption: HMN-176 inhibits NF-Y binding to the MDR1 promoter, reducing P-gp expression.

Secondary Mechanism of Action: Modulation of Gene Expression

In addition to its primary effect on the MDR1 gene, HMN-176 has been shown to modulate the expression of other genes implicated in cancer progression and therapy resistance. Notably, in both drug-sensitive (A2780) and drug-resistant (A2780cp) ovarian carcinoma cell lines, HMN-176 upregulates the expression of the Tissue Inhibitor of Metalloproteinases (TIMP) gene.[3] TIMPs are endogenous inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix, which is a critical process in tumor invasion and metastasis. The upregulation of TIMP suggests a potential anti-metastatic role for HMN-176.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of HMN-176 in ovarian cancer models.

Table 1: Efficacy of HMN-176 in Overcoming Chemoresistance

| Cell Line | Treatment | Parameter | Value | Reference |

| K2/ARS (Adriamycin-resistant human ovarian cancer) | 3 µM HMN-176 | Reduction in GI50 of Adriamycin | ~50% | [1][2] |

Table 2: In Vitro Activity of HMN-176 in Ovarian Cancer Specimens

| HMN-176 Concentration | Response Rate (Assessable Specimens) | Reference |

| 0.1 µg/ml | 32% (11/34) | [3] |

| 1.0 µg/ml | 62% (21/34) | [3] |

| 10.0 µg/ml | 71% (25/35) | [3] |

Table 3: Effect of HMN-176 on Gene Expression

| Cell Lines | Treatment | Gene | Effect | Reference |

| A2780 (drug-sensitive) & A2780cp (drug-resistant) | 0.1 µg/ml HMN-176 (48h) | TIMP | Upregulation | [3] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of HMN-176's mechanism of action.

Cell Lines and Culture

-

K2/ARS: An Adriamycin-resistant human ovarian cancer subline.[1][2]

-

A2780: A drug-sensitive human ovarian carcinoma cell line.[3]

-

A2780cp: A drug-resistant human ovarian carcinoma cell line.[3]

Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for P-glycoprotein Expression

This protocol describes the detection of P-gp to assess the effect of HMN-176 on its expression.

Caption: Workflow for Western blot analysis of P-glycoprotein.

-

Protocol Details: K2/ARS cells were treated with HMN-176. Following treatment, cells were lysed, and protein concentration was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody specific for P-gp, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) system.

Reverse Transcription-PCR (RT-PCR) for MDR1 mRNA Expression

This protocol outlines the steps to measure the relative abundance of MDR1 mRNA.

Caption: Workflow for RT-PCR analysis of MDR1 mRNA.

-

Protocol Details: Total RNA was extracted from HMN-176-treated K2/ARS cells. First-strand cDNA was synthesized using reverse transcriptase. PCR was then performed using specific primers for the MDR1 gene and a reference housekeeping gene (e.g., GAPDH) for normalization. The PCR products were resolved by agarose gel electrophoresis and visualized to determine the relative expression levels of MDR1 mRNA.

Luciferase Reporter Fusion Gene Analysis

This assay was used to demonstrate that HMN-176 inhibits the Y-box-dependent promoter activity of the MDR1 gene.[1][2]

-

Protocol Details: A luciferase reporter construct containing the MDR1 promoter with the Y-box element was transfected into cells. The transfected cells were then treated with varying concentrations of HMN-176. Luciferase activity was measured using a luminometer, and the results were normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA was performed to directly show that HMN-176 inhibits the binding of NF-Y to the Y-box consensus sequence in the MDR1 promoter.[1][2]

-

Protocol Details: Nuclear extracts containing the NF-Y transcription factor were prepared from relevant cells. A radiolabeled DNA probe corresponding to the Y-box sequence of the MDR1 promoter was incubated with the nuclear extracts in the presence or absence of HMN-176. The protein-DNA complexes were then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The gel was dried and exposed to X-ray film to visualize the bands corresponding to the NF-Y/Y-box complex. A decrease in the intensity of the shifted band in the presence of HMN-176 indicates inhibition of binding.

Ex-vivo Soft Agar Cloning Assay

This assay evaluated the activity of HMN-176 in a panel of human tumor specimens, including ovarian cancer.[3]

-

Protocol Details: Freshly obtained human tumor specimens were mechanically and enzymatically dissociated into single-cell suspensions. These cells were then suspended in a top layer of soft agar containing different concentrations of HMN-176 (0.1, 1.0, and 10.0 µg/ml) and plated over a bottom layer of agar in multi-well plates. The plates were incubated for 14 days to allow for colony formation. The number of colonies in the drug-treated wells was compared to that in untreated control wells to determine the response.

cDNA Microarray for Differential Gene Expression

This technique was used to identify genes whose expression is altered by HMN-176 treatment in ovarian cancer cell lines.[3]

-

Protocol Details: A2780 and A2780cp ovarian carcinoma cell lines were exposed to 0.1 µg/ml HMN-176 for up to 48 hours. Total RNA was extracted from treated and untreated cells. The RNA was then reverse-transcribed into cDNA, which was labeled with fluorescent dyes. The labeled cDNA was hybridized to a microarray chip containing probes for a known set of human genes. The fluorescence intensity for each gene spot was measured, and the ratio of intensities between the treated and untreated samples was calculated to determine the fold change in gene expression.

Conclusion

HMN-176 exhibits a potent and multifaceted mechanism of action in ovarian cancer. Its primary therapeutic value in this setting appears to be its ability to reverse multidrug resistance by targeting the NF-Y/MDR1 signaling axis. The downregulation of P-glycoprotein restores sensitivity to conventional chemotherapeutic agents, offering a promising strategy for treating refractory ovarian cancer. Furthermore, the upregulation of the TIMP gene suggests an additional anti-cancer benefit by potentially inhibiting tumor invasion and metastasis. The collective preclinical data strongly support the continued investigation of HMN-176 as a valuable therapeutic agent in the management of ovarian cancer. Further research is warranted to fully elucidate its clinical potential and to identify predictive biomarkers for patient stratification.

References

HMN-176: A Technical Guide to a Novel Polo-like Kinase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 1 (PLK1) is a critical regulator of mitotic progression, and its overexpression is a hallmark of numerous human cancers, making it an attractive target for anticancer therapy. HMN-176, the active metabolite of the oral prodrug HMN-214, is a stilbene derivative that functions as a potent inhibitor of PLK1. This technical guide provides a comprehensive overview of HMN-176, detailing its mechanism of action, preclinical and clinical data, and associated experimental protocols. Quantitative data are presented in structured tables for ease of comparison, and key cellular pathways and experimental workflows are visualized through detailed diagrams.

Introduction

HMN-176, with the chemical name (E)-4-{[2-N-{4-methoxybenzenesulfonyl]amino]stilbazole}1-oxide, is a novel mitotic inhibitor that interferes with the function of Polo-like kinase 1 (PLK1) without directly affecting tubulin polymerization.[1] Its prodrug, HMN-214, was developed to improve oral bioavailability.[2] HMN-176 has demonstrated potent cytotoxic activity across a broad range of human tumor cell lines and in vivo tumor xenograft models, positioning it as a promising candidate for cancer therapy.[2][3][4]

Mechanism of Action

HMN-176 exerts its anticancer effects through a multi-faceted mechanism centered on the disruption of mitotic processes. While it is characterized as a PLK1 inhibitor, it does not directly inhibit the catalytic activity of PLK1 but rather interferes with its subcellular localization at centrosomes and along the cytoskeletal structure.[5][6] This disruption leads to a cascade of events culminating in cell cycle arrest and apoptosis.

A key action of HMN-176 is the inhibition of centrosome-dependent microtubule nucleation, which leads to the formation of short and/or multipolar spindles.[7][8] This triggers the spindle assembly checkpoint (SAC), causing a delay in mitotic progression.[1][7] The prolonged mitotic arrest can ultimately lead to mitotic catastrophe and apoptosis.[3]

Furthermore, HMN-176 has been shown to restore chemosensitivity in multidrug-resistant (MDR) cancer cells. It achieves this by downregulating the expression of the MDR1 gene through the inhibition of the transcription factor NF-Y binding to the MDR1 promoter.[6][9]

Quantitative Data

The following tables summarize the key quantitative data for HMN-176 and its prodrug, HMN-214.

Table 1: In Vitro Cytotoxicity of HMN-176

| Parameter | Value | Cell Lines/Conditions | Reference |

| Mean IC50 | 118 nM | Panel of human tumor cell lines | [1][6] |

| Mean IC50 | 112 nM | Panel of cancer cell lines | [10][11] |

| IC50 (P388/CIS) | 143 nM | Cisplatin-resistant P388 leukemia | [10][11] |

| IC50 (P388/ADR) | 557 nM | Doxorubicin-resistant P388 leukemia | [10][11] |

| IC50 (P388/VCR) | 265 nM | Vincristine-resistant P388 leukemia | [10][11] |

Table 2: In Vitro Activity of HMN-176 in Human Tumor Specimens

| Concentration | % Assessable Specimens Responding | Tumor Types with Notable Activity | Reference |

| 0.1 µg/mL | 32% | - | [12] |

| 1.0 µg/mL | 62% | Breast (75%) | [1][12] |

| 10.0 µg/mL | 71% | Non-small cell lung (67%), Ovarian (57%) | [1][12] |

Table 3: Clinical Pharmacokinetics of HMN-214 (Prodrug of HMN-176)

| Parameter | Value | Patient Population | Reference |

| Maximum Tolerated Dose (MTD) | 8 mg/m²/d | Patients with advanced solid tumors | [8] |

| Dose-Limiting Toxicities | Myalgia/bone pain syndrome, hyperglycemia | Patients with advanced solid tumors | [8] |

| Best Tumor Response | Stable disease in 7 of 29 patients | Patients with advanced solid tumors | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of HMN-176.

Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of HMN-176 on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

96-well microplates

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

HMN-176 stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well microplate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium.[1] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Drug Treatment: The next day, prepare serial dilutions of HMN-176 in complete growth medium. Remove the old medium from the wells and add 100 µL of the HMN-176 dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest HMN-176 concentration) and untreated controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of HMN-176 that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of HMN-176 on cell cycle distribution.

Materials:

-

Cancer cell lines

-

6-well plates

-

Complete growth medium

-

HMN-176 stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of HMN-176 (e.g., 0.1 µM to 1 µM) for 24 hours.[3]

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then combine with the floating cells from the supernatant.

-

Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.

Apoptosis Analysis by Annexin V/PI Staining

This protocol is used to detect and quantify apoptosis induced by HMN-176.

Materials:

-

Cancer cell lines

-

6-well plates

-

Complete growth medium

-

HMN-176 stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with HMN-176 as described for the cell cycle analysis.

-

Cell Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

In Vivo Antitumor Activity in Human Tumor Xenografts

This protocol describes a general procedure for evaluating the in vivo efficacy of the HMN-176 prodrug, HMN-214.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Human tumor cell line for xenograft implantation

-

HMN-214 formulation for oral administration

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer HMN-214 orally to the treatment group according to a specific dosing schedule (e.g., daily for 5 consecutive days).[2] The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: (length x width²)/2).

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised and weighed.

-

Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.

Signaling Pathways and Cellular Effects

HMN-176 induces G2/M arrest, which is characterized by decreased tyrosine phosphorylation of cdc2 and increased complex formation of cdc2 with cyclin B, indicating the activation of the cdc2-cyclin B kinase.[3] The subsequent apoptosis proceeds through the intrinsic caspase-9 mitochondrial pathway, involving the upregulation of p53 and its downstream pro-apoptotic targets like Noxa and Puma, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1.[3]

Conclusion

HMN-176 is a potent PLK1 inhibitor with a unique mechanism of action that involves the disruption of PLK1's subcellular localization, leading to mitotic arrest and apoptosis. Its broad-spectrum in vitro cytotoxicity, activity in ex vivo human tumor specimens, and the promising preclinical and early clinical data of its prodrug HMN-214 highlight its potential as a valuable anticancer agent. The detailed experimental protocols provided in this guide serve as a resource for researchers investigating HMN-176 and other PLK1 inhibitors. Further clinical evaluation is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, HMN-176 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medkoo.com [medkoo.com]

- 5. selleckchem.com [selleckchem.com]

- 6. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Small Organic Compound HMN-176 Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HMN-176 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. biocompare.com [biocompare.com]

- 12. Investigation of HMN-176 anticancer activity in human tumor specimens in vitro and the effects of HMN-176 on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

HMN-176: A Novel Antitumor Agent Targeting the NF-Y Transcription Factor to Overcome Multidrug Resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, with a specific focus on its mechanism of action involving the Nuclear Factor Y (NF-Y) transcription factor. HMN-176 has demonstrated significant potential in circumventing multidrug resistance (MDR), a major obstacle in cancer chemotherapy. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a valuable resource for the scientific community.

Introduction: The Challenge of Multidrug Resistance and the Role of NF-Y

Multidrug resistance is a phenomenon where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs, significantly limiting the efficacy of chemotherapy.[1] A primary mechanism underlying MDR is the overexpression of the Multidrug Resistance 1 (MDR1) gene, which encodes for P-glycoprotein (P-gp), an ATP-dependent drug efflux pump that actively removes chemotherapeutic agents from the cell.[1]

The Nuclear Factor Y (NF-Y), also known as the CCAAT-binding factor (CBF), is a ubiquitous heterotrimeric transcription factor composed of three subunits: NF-YA, NF-YB, and NF-YC.[2][3] This complex plays a crucial role in the regulation of a wide array of genes, including those involved in cell cycle progression and proliferation.[3][4] NF-Y binds to the CCAAT box, a common cis-acting element in the promoter and enhancer regions of many eukaryotic genes.[3] Notably, NF-Y is an essential factor for the basal expression of the MDR1 gene through its interaction with the Y-box consensus sequence within the MDR1 promoter.[1][5] Overexpression of NF-Y, particularly the NF-YA subunit, has been linked to oncogenesis and decreased sensitivity to antineoplastic drugs.[4]

HMN-176, an active metabolite of the orally administered prodrug HMN-214, has emerged as a promising agent that can restore chemosensitivity in multidrug-resistant cancer cells by directly targeting the NF-Y transcription factor.[1][5]

Mechanism of Action of HMN-176

HMN-176 exhibits a dual mechanism of action, contributing to both direct cytotoxicity and the reversal of multidrug resistance.[5]

Inhibition of NF-Y Binding and Downregulation of MDR1 Expression

The primary mechanism by which HMN-176 circumvents multidrug resistance is through the inhibition of the NF-Y transcription factor's activity.[5] HMN-176 prevents the binding of NF-Y to its target Y-box consensus sequence in the promoter region of the MDR1 gene.[1][5] This inhibitory action leads to a significant suppression of MDR1 gene expression at both the mRNA and protein levels.[5] The resulting decrease in P-glycoprotein production reduces the efflux of chemotherapeutic drugs, thereby restoring their intracellular concentration and cytotoxic effects.[1][5]

Interference with Polo-Like Kinase 1 (PLK1)

In addition to its effects on NF-Y, HMN-176 has been identified as a compound that interferes with the function of Polo-Like Kinase 1 (PLK1), a key regulator of mitosis.[6][7] HMN-176 does not directly inhibit the kinase activity of PLK1 but rather alters its subcellular spatial distribution, leading to mitotic arrest and cytotoxicity.[1][8] This action contributes to the direct antitumor properties of HMN-176.[1]

Quantitative Data on HMN-176 Activity

The following tables summarize the key quantitative findings from various studies on HMN-176, providing a clear comparison of its efficacy across different experimental conditions.

Table 1: Effect of HMN-176 on Chemosensitivity and MDR1 Expression

| Cell Line | Treatment | Effect | Reference |

| K2/ARS (Adriamycin-resistant human ovarian cancer) | 3 µM HMN-176 | ~50% decrease in the GI50 of Adriamycin | [1][5] |

| K2/ARS | 3 µM HMN-176 | ~56% suppression of MDR1 mRNA expression | [1] |

| KB-A.1 (Adriamycin-resistant xenograft model) | HMN-214 (p.o.) | Suppression of MDR1 mRNA expression | [5] |

Table 2: In Vitro Cytotoxicity of HMN-176 in Human Tumor Specimens

| Tumor Type | HMN-176 Concentration | Response Rate (% of assessable specimens) | Reference |

| Various | 0.1 µg/mL | 32% (11/34) | [9] |

| Various | 1.0 µg/mL | 62% (21/34) | [9] |

| Various | 10.0 µg/mL | 71% (25/35) | [9] |

| Breast Cancer | 1.0 µg/mL | 75% (6/8) | [9] |

| Non-small cell lung cancer | 10.0 µg/mL | 67% (4/6) | [6][9] |

| Ovarian Cancer | 10.0 µg/mL | 57% (4/7) | [6][9] |

Table 3: Effect of HMN-176 on Mitosis

| Cell Line | HMN-176 Concentration | Effect | Reference |

| hTERT-RPE1 and CFPAC-1 | 2.5 µM | Greatly increases the duration of mitosis | [6][8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism and efficacy of HMN-176.

Cell Culture and Drug Treatment

-

Cell Lines: Adriamycin-resistant K2 human ovarian cancer subline (K2/ARS) and its parent cell line K2 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][5]

-

Drug Application: HMN-176 is dissolved in a suitable solvent such as DMSO.[7] Cells are seeded and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of HMN-176 and/or other chemotherapeutic agents for the specified duration (e.g., 48 hours).[1]

Western Blot Analysis for P-glycoprotein Expression

-

Protein Extraction: Following drug treatment, cells are washed with PBS and lysed in a suitable lysis buffer containing protease inhibitors.

-

Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for P-glycoprotein (MDR1). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

Reverse Transcription-PCR (RT-PCR) for MDR1 mRNA Expression

-

RNA Isolation: Total RNA is extracted from treated and untreated cells using a commercial RNA isolation kit.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

PCR Amplification: The resulting cDNA is used as a template for PCR amplification of the MDR1 gene and a housekeeping gene (e.g., GAPDH) for normalization. Specific primers for MDR1 and the housekeeping gene are used.

-

Analysis: The PCR products are resolved by agarose gel electrophoresis and visualized by ethidium bromide staining. The band intensities are quantified to determine the relative expression of MDR1 mRNA.[1][5]

Luciferase Reporter Gene Assay

-

Constructs: A luciferase reporter construct containing the MDR1 promoter with the Y-box element is used.

-

Transfection: Cells are co-transfected with the MDR1 promoter-luciferase reporter construct and a control plasmid (e.g., a Renilla luciferase construct for normalization).

-

Treatment and Analysis: After transfection, cells are treated with HMN-176. Luciferase activity is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the effect of HMN-176 on the Y-box-dependent promoter activity of the MDR1 gene.[5]

Electrophoretic Mobility Shift Assay (EMSA)

-

Nuclear Extract Preparation: Nuclear extracts are prepared from cells.

-

Probe Labeling: A double-stranded oligonucleotide probe corresponding to the Y-box consensus sequence of the MDR1 promoter is labeled with a radioactive isotope (e.g., [γ-³²P]ATP) or a non-radioactive label.

-

Binding Reaction: The labeled probe is incubated with the nuclear extract in the presence or absence of HMN-176 or unlabeled competitor oligonucleotides.

-

Electrophoresis: The reaction mixtures are separated on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and subjected to autoradiography (for radioactive probes) or an appropriate detection method to visualize the DNA-protein complexes. A shift in the mobility of the probe indicates protein binding, and a reduction in this shift in the presence of HMN-176 demonstrates inhibition of NF-Y binding.[1][5]

MTT Assay for Cell Growth Inhibition

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-10,000 cells per well.

-

Drug Addition: The following day, various concentrations of HMN-176 and reference agents are added to the wells.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator.

-

MTT Addition and Solubilization: MTT solution is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation. The formazan crystals are then solubilized with a solubilizing agent.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The concentration required to produce 50% inhibition of growth (IC50) is calculated.[6]

Visualizing the Molecular Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental logic related to HMN-176.

Caption: HMN-176 inhibits NF-Y binding to the MDR1 promoter.

Caption: Logical workflow of HMN-176 in restoring chemosensitivity.

Caption: Experimental workflow for assessing HMN-176 effects.

Conclusion and Future Directions

HMN-176 represents a novel class of antitumor agents with a distinct mechanism of action that addresses the critical challenge of multidrug resistance in cancer therapy.[5] By inhibiting the binding of the NF-Y transcription factor to the MDR1 promoter, HMN-176 effectively downregulates the expression of P-glycoprotein, thereby restoring the efficacy of conventional chemotherapeutic drugs in resistant cancer cells.[1][5] Its additional activity of interfering with PLK1 contributes to its overall cytotoxic profile.[1][6]

The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into HMN-176 and similar compounds. Future investigations could focus on:

-

Elucidating the precise molecular interactions between HMN-176 and the NF-Y complex.

-

Exploring the efficacy of HMN-176 in combination with a broader range of chemotherapeutic agents.

-

Conducting further preclinical and clinical studies to evaluate the safety and therapeutic potential of HMN-214/HMN-176 in various cancer types.

The continued exploration of HMN-176's unique dual-action mechanism holds significant promise for the development of more effective cancer treatment strategies, particularly for patients with refractory and multidrug-resistant tumors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Nuclear transcription factor Y and its roles in cellular processes related to human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-Y in cancer: Impact on cell transformation of a gene essential for proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression and function of NF-Y subunits in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. HMN-176 | PLK1 inhibitor | Probechem Biochemicals [probechem.com]

- 9. Investigation of HMN-176 anticancer activity in human tumor specimens in vitro and the effects of HMN-176 on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

HMN-176: A Technical Guide to Reversing Multidrug Resistance in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary driver of this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively efflux a broad range of anticancer drugs from tumor cells. This technical guide provides an in-depth analysis of HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, and its role in reversing MDR. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for key assays, and visualize the associated signaling pathways and experimental workflows.

Introduction to HMN-176 and Multidrug Resistance

HMN-176, or (E)-4-{[2-N-[4-methoxybenzenesulfonyl]amino]-stilbazole}1-oxide, is a stilbene derivative that has demonstrated potent antitumor activities.[1][2][3] Beyond its intrinsic cytotoxicity, HMN-176 has emerged as a promising agent for overcoming MDR in cancer cells.[1][2] The primary mechanism of MDR reversal by HMN-176 is the downregulation of the MDR1 gene, which encodes for the P-glycoprotein efflux pump.[1][2]

This guide will explore the dual functionality of HMN-176: its direct cytotoxic effects and its ability to resensitize resistant cancer cells to conventional chemotherapeutics.

Mechanism of Action

HMN-176 employs a multi-pronged approach to combat multidrug-resistant cancer.

Downregulation of MDR1 Expression via NF-Y Inhibition

The core of HMN-176's ability to reverse MDR lies in its ability to suppress the expression of the MDR1 gene.[1][2] It achieves this by targeting the transcription factor NF-Y.[1][2] NF-Y is a crucial factor for the basal expression of MDR1, binding to the Y-box consensus sequence in the MDR1 promoter.[1][2] HMN-176 inhibits the binding of NF-Y to this promoter region, thereby downregulating the transcription of MDR1 mRNA and subsequent P-glycoprotein expression.[1][2] This leads to increased intracellular accumulation of chemotherapeutic drugs in resistant cells.

Intrinsic Cytotoxicity and Cell Cycle Arrest

In addition to its MDR-reversing properties, HMN-176 is a potent cytotoxic agent in its own right. It has been shown to interfere with polo-like kinase-1 (plk1), a key regulator of mitosis, without directly affecting tubulin polymerization.[4][5] This interference leads to M-phase cell cycle arrest and subsequent induction of apoptosis.[1][5]

Quantitative Data on the Reversal of Multidrug Resistance

The efficacy of HMN-176 in reversing MDR has been quantified in various studies. A key finding is the significant reduction in the concentration of chemotherapeutic drugs required to inhibit the growth of resistant cells in the presence of HMN-176.

| Cell Line | Treatment | GI50 of Adriamycin | Fold Reversal | Reference |

| K2/ARS (Adriamycin-resistant human ovarian cancer) | Adriamycin alone | High (unspecified) | - | [1][2] |

| K2/ARS | Adriamycin + 3 µM HMN-176 | Decreased by ~50% | ~2 | [1][2] |

| Parameter | Cell Line | Treatment | Effect | Reference |

| MDR1 mRNA expression | K2/ARS | 3 µM HMN-176 for 48h | >50% reduction | [1] |

Note: More comprehensive quantitative data with specific IC50 values and resistance factors from primary literature is needed for a complete comparison.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of HMN-176 in reversing multidrug resistance.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of HMN-176 and its ability to sensitize resistant cells to other chemotherapeutic agents.

Materials:

-

Resistant and sensitive cancer cell lines

-

HMN-176

-

Chemotherapeutic agent (e.g., Doxorubicin)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of HMN-176.

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for MDR1 mRNA Expression

This method is used to quantify the levels of MDR1 mRNA in cells treated with HMN-176.

Materials:

-

Treated and untreated cancer cells

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcriptase

-

dNTPs

-

Primers for MDR1 and a housekeeping gene (e.g., GAPDH)

-

Taq polymerase

-

PCR thermocycler

-

Agarose gel electrophoresis system

Protocol:

-

Isolate total RNA from treated and untreated cells.

-

Synthesize cDNA from 1-2 µg of total RNA using reverse transcriptase.

-

Perform PCR amplification of the cDNA using specific primers for MDR1 and the housekeeping gene.

-

MDR1 Forward Primer: (Example) 5'-CCCATCATTGCAATAGCAGG-3'

-

MDR1 Reverse Primer: (Example) 5'-GTTCAAACTTCTGCTCCTGA-3'

-

GAPDH Forward Primer: (Example) 5'-GAAGGTGAAGGTCGGAGTC-3'

-

GAPDH Reverse Primer: (Example) 5'-GAAGATGGTGATGGGATTTC-3'

-

-

Separate the PCR products on a 1.5% agarose gel.

-

Visualize the bands under UV light and quantify the band intensities.

-

Normalize the MDR1 expression to the housekeeping gene.

Western Blotting for P-glycoprotein Expression

This technique is used to detect and quantify the amount of P-glycoprotein in HMN-176-treated cells.

Materials:

-

Treated and untreated cancer cells

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against P-glycoprotein (e.g., C219)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the cells and determine the protein concentration.

-

Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Normalize the P-glycoprotein levels to a loading control (e.g., β-actin).

Electrophoretic Mobility Shift Assay (EMSA) for NF-Y Binding

EMSA is used to demonstrate the inhibitory effect of HMN-176 on the binding of NF-Y to the MDR1 promoter.

Materials:

-

Nuclear extracts from treated and untreated cells

-

Biotin- or radiolabeled DNA probe containing the Y-box sequence of the MDR1 promoter

-

Poly(dI-dC)

-

Binding buffer

-

Native polyacrylamide gel

-

Electrophoresis buffer (e.g., 0.5x TBE)

-

Detection system (chemiluminescence or autoradiography)

Protocol:

-

Prepare nuclear extracts from cells.

-

Synthesize and label the DNA probe.

-

Set up the binding reaction with nuclear extract, labeled probe, and poly(dI-dC) in the presence or absence of HMN-176.

-

For supershift assays, add an antibody against NF-Y to the reaction.

-

Incubate the reaction at room temperature for 20-30 minutes.

-

Separate the protein-DNA complexes on a native polyacrylamide gel.

-

Transfer the complexes to a nylon membrane (for biotinylated probes) or expose the dried gel to X-ray film (for radiolabeled probes).

-

Detect the bands. A decrease in the shifted band in the presence of HMN-176 indicates inhibition of NF-Y binding.

Clinical Perspectives

The prodrug of HMN-176, HMN-214, has undergone Phase I clinical trials.[6] These trials have provided valuable information on the safety, tolerability, and pharmacokinetics of the compound in patients with advanced solid tumors. The maximum tolerated dose was established, and dose-limiting toxicities were identified.[6] While the clinical development of HMN-214 has its own trajectory, the data from these trials help to establish the pharmacologically relevant concentrations of HMN-176 and provide a basis for further investigation into its potential as an MDR-reversing agent in a clinical setting.

Conclusion

HMN-176 presents a compelling dual-action strategy for combating multidrug-resistant cancer. Its ability to downregulate MDR1 expression by inhibiting the NF-Y transcription factor directly addresses a key mechanism of resistance. This, coupled with its intrinsic cytotoxic effects mediated through the polo-like kinase 1 pathway, makes it a promising candidate for further preclinical and clinical investigation. The experimental protocols detailed in this guide provide a framework for researchers to further explore the potential of HMN-176 and similar compounds in the ongoing effort to overcome multidrug resistance in cancer therapy.

References

- 1. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. Quantitative polymerase chain reaction analysis of mdr1 mRNA in multiple myeloma cell lines and clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Measuring MDR-1 by Quantitative RT-PCR | Springer Nature Experiments [experiments.springernature.com]

HMN-176 Cytotoxicity in Breast Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMN-176, the active metabolite of the oral prodrug HMN-214, is a potent stilbene derivative demonstrating significant cytotoxic activity against a spectrum of human cancer cell lines, including breast cancer. This technical guide provides a comprehensive overview of the cytotoxic effects of HMN-176 on breast cancer cell lines, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its evaluation. The primary molecular target of HMN-176 is Polo-like kinase 1 (PLK1), a key regulator of mitotic progression. Inhibition of PLK1 by HMN-176 disrupts the cell cycle, leading to G2/M arrest and subsequent apoptosis. This guide is intended to serve as a resource for researchers and professionals in the field of oncology and drug development, offering detailed methodologies and a summary of the current understanding of HMN-176's therapeutic potential in breast cancer.

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. HMN-176 has emerged as a promising anti-cancer agent due to its potent cytotoxic effects and its ability to overcome multidrug resistance. As the active form of the orally bioavailable prodrug HMN-214, HMN-176 has been the subject of preclinical and early clinical investigations. A phase I clinical trial of HMN-214 showed that a patient with heavily pretreated breast cancer experienced stable disease for six months, highlighting its potential clinical utility[1][2]. This guide focuses on the in vitro cytotoxic properties of HMN-176 in the context of breast cancer, providing a detailed examination of its mechanism of action and the experimental framework for its study.

Mechanism of Action

The primary mechanism by which HMN-176 exerts its cytotoxic effects is through the inhibition of Polo-like kinase 1 (PLK1)[1][3]. PLK1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. Overexpression of PLK1 is common in various cancers, including breast cancer, and is often associated with poor prognosis.

By inhibiting PLK1, HMN-176 disrupts the normal progression of the cell cycle, leading to a significant accumulation of cells in the G2/M phase[4]. This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

Furthermore, HMN-176 has been shown to circumvent multidrug resistance, a major challenge in cancer therapy. It achieves this by down-regulating the expression of the multidrug resistance gene (MDR1). This is accomplished by inhibiting the binding of the transcription factor NF-Y to the Y-box element in the MDR1 promoter.

Quantitative Data on Cytotoxicity

The cytotoxic potential of HMN-176 has been evaluated across a broad range of human cancer cell lines. While specific data for a wide array of breast cancer cell lines is still emerging, the available information indicates potent activity.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MCF-7 | Breast Cancer | 118 (mean value across a panel of cell lines) | [1][4] |

| Various | Panel of 22 human tumor cell lines | Potent cytotoxicity in the nM range | [5] |

Note: The IC50 value for MCF-7 is a mean value from a panel of various cancer cell lines. Further studies are needed to determine the specific IC50 values for other breast cancer cell lines such as MDA-MB-231.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cytotoxicity and mechanism of action of HMN-176 in breast cancer cell lines.

Cell Culture

-

Cell Lines: MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) human breast cancer cell lines are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of HMN-176 in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of HMN-176 that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with HMN-176 at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with HMN-176 as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Cell Washing: Wash the fixed cells with PBS.

-

Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity of PI corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to HMN-176 cytotoxicity.

Caption: Mechanism of HMN-176 induced cytotoxicity.

Caption: Experimental workflow for cytotoxicity assessment.

Conclusion

HMN-176 demonstrates significant cytotoxic activity against breast cancer cells, primarily through the inhibition of PLK1, leading to G2/M cell cycle arrest and apoptosis. Its ability to overcome multidrug resistance further enhances its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the efficacy and mechanisms of HMN-176 in various breast cancer subtypes. Future studies should focus on elucidating the specific IC50 values in a broader range of breast cancer cell lines and further exploring the downstream signaling pathways affected by PLK1 inhibition to optimize its clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of HMN-176: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMN-176, the active metabolite of the orally administered prodrug HMN-214, is a potent stilbene derivative with significant antitumor properties. Its mechanism of action involves the inhibition of polo-like kinase-1 (PLK1), a key regulator of mitotic events, and the downregulation of the multidrug resistance gene (MDR1) through the transcription factor NF-Y. This technical guide provides a comprehensive overview of the pharmacokinetics of HMN-176, detailing its absorption, distribution, metabolism, and excretion (ADME) profile based on available preclinical and clinical data. The guide also outlines the experimental protocols employed in key studies and presents signaling pathway diagrams to elucidate its mechanism of action.

Introduction

HMN-176 is a synthetic stilbene derivative that has demonstrated potent cytotoxic activity against a broad range of human tumor cell lines. Due to its poor oral absorption, the prodrug HMN-214 was developed to enhance bioavailability. Following oral administration, HMN-214 is rapidly converted to HMN-176.[1] This active metabolite exerts its anticancer effects through a dual mechanism: inducing cell cycle arrest and apoptosis by interfering with the function of polo-like kinase-1 (PLK1), and restoring chemosensitivity in multidrug-resistant cells by suppressing the expression of the MDR1 gene.[1][2]

Pharmacokinetics

The pharmacokinetic profile of HMN-176 has been primarily characterized following the oral administration of its prodrug, HMN-214, in both preclinical animal models and human clinical trials.

Absorption

HMN-214 is orally bioavailable and is readily absorbed, after which it undergoes rapid conversion to the active metabolite, HMN-176.[1]

Distribution

Specific details on the tissue distribution of HMN-176 are not extensively reported in the available literature. Further studies are required to fully characterize its distribution profile.

Metabolism

HMN-214 is a prodrug designed for efficient conversion to its active form, HMN-176. This metabolic conversion is a key step in the drug's activity. In rats, oral administration of HMN-214 at a dose of 33 mg/kg results in the formation of HMN-176.[1]

Excretion

Detailed studies on the excretion pathways of HMN-176 are not sufficiently available in the public domain.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for HMN-176 from a Phase I clinical trial in patients with advanced solid tumors who were administered the prodrug HMN-214.

Table 1: Pharmacokinetic Parameters of HMN-176 in Humans Following Oral Administration of HMN-214

| Parameter | Value | Reference |

| Accumulation (with repeated dosing) | None observed | [3] |

| Dose Proportionality (AUC) | Dose-proportional increases observed | [3] |

| Dose Proportionality (Cmax) | Not dose-proportional | [3] |

Mechanism of Action and Signaling Pathways

HMN-176 exhibits a multi-faceted mechanism of action, primarily targeting key pathways involved in cell cycle regulation and drug resistance.

Inhibition of Polo-Like Kinase 1 (PLK1)

PLK1 is a serine/threonine kinase that plays a critical role in the regulation of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][4] Overexpression of PLK1 is common in many cancers and is associated with poor prognosis. HMN-176 interferes with the subcellular spatial location of PLK1, leading to disruption of mitotic events, cell cycle arrest at the G2/M phase, and ultimately apoptosis.[3][5]

Downregulation of MDR1 Expression via NF-Y

Multidrug resistance is a significant challenge in cancer therapy, often mediated by the overexpression of the MDR1 gene, which encodes the P-glycoprotein efflux pump. HMN-176 has been shown to restore chemosensitivity in resistant cells by targeting the transcription factor NF-Y.[2] NF-Y is essential for the basal expression of the MDR1 gene. By inhibiting the binding of NF-Y to the MDR1 promoter, HMN-176 suppresses MDR1 expression, thereby reducing the efflux of chemotherapeutic agents from the cancer cell.[2]

Experimental Protocols

Preclinical Pharmacokinetic Studies in Mice

While specific quantitative data from the primary preclinical study by Takagi et al. (2003) is not fully detailed in the available abstracts, the general methodology can be inferred.

-

Animal Model: Human tumor xenografts in mice.[1]

-

Drug Administration: Oral (p.o.) administration of HMN-214.[1]

-

Sample Collection: Blood samples were likely collected at various time points post-administration.

-

Bioanalytical Method: Plasma concentrations of HMN-176 were likely determined using a validated high-performance liquid chromatography (HPLC) method.

Phase I Clinical Trial

-

Study Design: Dose-escalation study in patients with advanced solid tumors.[3]

-

Dosing Schedule: Continuous 21-day dosing of HMN-214 every 28 days.[3]

-

Pharmacokinetic Sampling: Performed during cycle 1 to determine the pharmacokinetic profile of HMN-176.[3]

-

Bioanalytical Method: Plasma concentrations of HMN-176 were determined using a validated bioanalytical method, likely LC-MS/MS for high sensitivity and specificity.

Conclusion

HMN-176, the active metabolite of HMN-214, is a promising antitumor agent with a dual mechanism of action that includes PLK1 inhibition and downregulation of MDR1 expression. Pharmacokinetic studies have shown that the prodrug approach is effective for oral delivery, resulting in systemic exposure to HMN-176 without evidence of accumulation upon repeated dosing. While the available data provides a foundational understanding of its pharmacokinetic profile, further detailed studies on tissue distribution and excretion are warranted to fully characterize the ADME properties of HMN-176. The information presented in this guide serves as a valuable resource for researchers and professionals involved in the ongoing development and evaluation of this novel anticancer compound.

References

- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. Transcription factor NF-Y regulates mdr1 expression through binding to inverted CCAAT sequence in drug-resistant human squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

HMN-176: A Technical Guide to its Impact on the Spindle Assembly Checkpoint

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMN-176, the active metabolite of the oral prodrug HMN-214, is a potent anti-proliferative agent that exerts its effects by disrupting mitotic progression. This technical guide provides an in-depth analysis of the molecular mechanisms by which HMN-176 impacts the spindle assembly checkpoint (SAC). HMN-176 is a first-in-class anti-centrosome drug that inhibits centrosome-dependent microtubule nucleation, leading to the formation of aberrant mitotic spindles.[1][2] This disruption activates the spindle assembly checkpoint, causing a prolonged G2/M phase arrest.[2][3] Ultimately, this sustained mitotic arrest culminates in p53-dependent apoptosis through the intrinsic mitochondrial pathway.[3] This document details the signaling pathways, summarizes key quantitative data, and provides comprehensive experimental protocols for studying the effects of HMN-176.

Mechanism of Action

HMN-176's primary mechanism of action is the inhibition of centrosome-dependent microtubule nucleation.[1][2] Unlike other anti-mitotic agents that directly target tubulin polymerization, HMN-176 does not affect the kinetics of microtubule assembly in vitro.[1][2] Instead, it specifically prevents the formation of asters from isolated centrosomes.[1] This leads to the formation of short and/or multipolar spindles in treated cells.[1][4]

The presence of these improperly formed spindles activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation.[1] The SAC delays the onset of anaphase until all chromosomes are correctly attached to a bipolar spindle. By inducing spindle abnormalities, HMN-176 causes a sustained activation of the SAC, leading to a cell cycle arrest in the G2/M phase.[2][3]

Prolonged mitotic arrest induced by HMN-176 ultimately triggers apoptosis.[3] This programmed cell death occurs through the intrinsic, caspase-9-dependent mitochondrial pathway and is associated with the upregulation of p53 and p53-regulated pro-apoptotic proteins like Noxa and Puma, as well as the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1.[3]

Signaling Pathway of HMN-176 Action

Quantitative Data

The following tables summarize the cytotoxic effects and concentrations of HMN-176 used to elicit specific cellular responses in various cancer cell lines.

Table 1: Cytotoxicity of HMN-176 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT116 | Colon | Not Specified | [3] |

| A549 | Lung | Not Specified | [3] |

| DLD-1 | Colon | Not Specified | [3] |

| NCI-H358 | Lung | Not Specified | [3] |

| HeLa | Cervical | Not Specified | [5] |

| K2/ARS | Ovarian (Adriamycin-resistant) | Not Specified | [5] |

| P388 | Leukemia | Not Specified | [5] |

Table 2: Effective Concentrations of HMN-176 for Specific Cellular Effects

| Effect | Cell Line(s) | Concentration | Reference |

| G2/M Arrest | HCT116, A549, DLD-1, NCI-H358 | 0.1 µM - 1 µM | [3] |

| Inhibition of in vitro aster formation | Spisula oocyte extracts | 0.25 µM - 2.5 µM | [6] |

| Induction of short/multipolar spindles | hTERT-RPE1, CFPAC-1 | 2.5 µM | [4] |

| Suppression of MDR1 mRNA expression | K2/ARS | 3 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of HMN-176 on the spindle assembly checkpoint.

Immunofluorescence Analysis of Mitotic Spindles

This protocol is for visualizing the effects of HMN-176 on mitotic spindle morphology.

Materials:

-

Cells (e.g., hTERT-RPE1, HeLa)

-

HMN-176

-

DMSO (vehicle control)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorophore-conjugated secondary antibody

-

DAPI or Hoechst stain

-

Antifade mounting medium

-

Coverslips and microscope slides

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips in a petri dish and allow them to adhere overnight. Treat the cells with the desired concentration of HMN-176 (e.g., 2.5 µM) or DMSO for the specified duration (e.g., 2-24 hours).

-

Fixation: Aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in blocking buffer. Incubate the cells with the primary antibody solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI or Hoechst stain for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Experimental Workflow for Immunofluorescence

Flow Cytometry for Cell Cycle Analysis

This protocol details the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with HMN-176.

Materials:

-

Cells

-

HMN-176

-

DMSO (vehicle control)

-

PBS

-

70% Ethanol (ice-cold)

-

PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with HMN-176 (e.g., 0.1 µM - 1 µM) or DMSO for the appropriate time (e.g., 24 hours).

-

Cell Harvest: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again and discard the supernatant.

-

Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%. Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).

-

Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI/RNase Staining Buffer.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. Use appropriate gating strategies to exclude doublets and debris. The DNA content will be proportional to the PI fluorescence intensity.

Western Blot Analysis of Apoptotic and Cell Cycle Proteins

This protocol is for detecting changes in the expression of key proteins involved in the cell cycle and apoptosis following HMN-176 treatment.

Materials:

-

Cells

-

HMN-176

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-caspase-9, anti-PARP, anti-Cyclin B1, anti-phospho-cdc2)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Treat cells with HMN-176 or DMSO. Lyse the cells in RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Logical Relationship Leading to Apoptosis

Conclusion

HMN-176 represents a novel class of anti-mitotic agents with a distinct mechanism of action that differentiates it from tubulin-targeting drugs. By inhibiting centrosome-dependent microtubule nucleation, it induces spindle defects that lead to a robust activation of the spindle assembly checkpoint and subsequent G2/M arrest. The inability of cancer cells to resolve this prolonged mitotic arrest ultimately triggers apoptosis through the intrinsic mitochondrial pathway. This detailed understanding of HMN-176's impact on the spindle assembly checkpoint provides a strong rationale for its continued investigation and development as a cancer therapeutic. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field.

References

- 1. The small organic compound HMN-176 delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Small Organic Compound HMN-176 Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for HMN-176 In Vitro IC50 Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMN-176 is a potent, synthetic stilbene derivative and the active metabolite of the oral prodrug HMN-214. It exhibits significant antitumor activity across a variety of human tumor cell lines. The primary mechanisms of action of HMN-176 include the induction of G2/M cell cycle arrest and the downregulation of multidrug resistance gene 1 (MDR1) expression. This is achieved by targeting the transcription factor NF-Y and interfering with the subcellular localization of Polo-like kinase 1 (PLK1). These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of HMN-176 in vitro using a standard MTT assay, along with a summary of its cytotoxic activity and a depiction of its signaling pathway.

Data Presentation

The cytotoxic activity of HMN-176 has been evaluated in various cancer cell lines, demonstrating its potential as a broad-spectrum anticancer agent. The IC50 values, representing the concentration of HMN-176 required to inhibit 50% of cell growth, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Mean of a panel of cancer cell lines | Various | 112 | [1][2] |

| P388/S (Parental) | Leukemia | Not Specified | |

| P388/CIS (Cisplatin-Resistant) | Leukemia | 143 | [1][2] |

| P388/DOX (Doxorubicin-Resistant) | Leukemia | 557 | [1][2] |

| P388/VCR (Vincristine-Resistant) | Leukemia | 265 | [1][2] |

| HeLa | Cervical Cancer | Induces G2/M arrest at 3 µM | [1][2] |

| Breast Cancer Specimens | Breast Cancer | Active at 1.0 µg/mL | [3] |

| Non-Small-Cell Lung Cancer Specimens | Lung Cancer | Active at 10.0 µg/mL | [3] |

| Ovarian Cancer Specimens | Ovarian Cancer | Active at 10.0 µg/mL | [3] |

Signaling Pathway

HMN-176 exerts its effect on multidrug resistance by inhibiting the transcriptional activity of the MDR1 gene. This is accomplished by preventing the binding of the transcription factor NF-Y to the CCAAT box (also known as the Y-box) located in the promoter region of the MDR1 gene. The following diagram illustrates this signaling pathway.

Caption: HMN-176 inhibits the binding of the NF-Y complex to the CCAAT box in the MDR1 gene promoter, leading to decreased transcription of the MDR1 gene and reduced P-glycoprotein expression.

Experimental Protocols

In Vitro IC50 Determination using MTT Assay

This protocol outlines the steps to determine the IC50 value of HMN-176 in a selected cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

HMN-176 compound

-

Selected cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

MTT reagent (5 mg/mL in sterile PBS)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Experimental Workflow:

Caption: The experimental workflow for determining the IC50 of HMN-176 using the MTT assay.

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

-

Trypsinize the cells, centrifuge, and resuspend in fresh complete medium to obtain a single-cell suspension.

-

Count the cells using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of HMN-176 (e.g., 10 mM) in DMSO.

-

Perform serial dilutions of the HMN-176 stock solution in complete cell culture medium to obtain a range of desired concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest HMN-176 concentration) and a no-treatment control (medium only).

-

After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of HMN-176.

-

Incubate the plate for an additional 48 to 72 hours.

-